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Compound of Interest |

Compound Name: 4-Me-PDTic
CAS No.: 2209073-31-2
Cat. No.: B604988
. J

Subject: 4-Me-PDTic (Selective Kappa Opioid Receptor
Antagonist)
Introduction & Chemical Identity

4-Me-PDTic is a high-affinity, selective antagonist for the Kappa Opioid Receptor (KOR).[1][2]
[3] Structurally, it is a tetrahydroisoquinoline derivative, distinct from the dithiocarbamate metal
chelators (often abbreviated as PDTC) with which it is frequently confused due to phonetic
similarity.

This compound is primarily used in neuroscience and addiction research to study the
dynorphin/KOR system, which mediates stress responses, dysphoria, and motivation. Due to
its high potency (

nM) and ability to penetrate the Central Nervous System (CNS), strict handling protocols are
required to prevent accidental exposure and receptor blockade in personnel.

Chemical Profile
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Property Detail

Common Name 4-Me-PDTic

(3R)-7-hydroxy-N-{(1S)-2-methyl-1-[(4-
IUPAC Name methylpiperidin-1-yl)methyl]propyl}-1,2,3,4-
tetrahydroisoquinoline-3-carboxamide

2209073-52-7 (Hydrochloride salt) / 220907 3-
31-2 (Free base)

CAS Number

Molecular Weight ~432.43 g/mol (HCI salt)

Selective KOR Antagonist (
selectivity over
Pharmacology

and

receptors)

Physical State White to off-white solid powder

Solubilit Soluble in DMSO (>10 mg/mL), Ethanol; Poorly
olubili
Y soluble in water

CRITICAL NOMENCLATURE WARNING: Do not confuse 4-Me-PDTic (the opioid antagonist)
with 4-Me-PDTC (4-methyl-1-piperazinedithiocarbamate), which is a copper chelator. The
protocols for these two compounds are entirely different. This guide applies strictly to the

tetrahydroisoquinoline opioid antagonist.

Hazard Identification & Safety

As a potent bioactive modulator of the CNS, 4-Me-PDTic must be treated as a High-Potency
Active Pharmaceutical Ingredient (HPAPI) in a research setting.
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Risk Assessment

o Acute Toxicity: Potent antagonist. Accidental inhalation or ingestion may block endogenous
opioid signaling, potentially altering stress responses, mood, or pain thresholds.

» Respiratory Sensitization: Fine powders can aerosolize easily. Inhalation is the primary route
of occupational exposure.

o Chronic Effects: Long-term toxicity data is limited. Treat as a potential reproductive toxin and

neurotoxin.
. Engineering
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Experimental Protocols
Protocol A: Preparation of Stock Solution (10 mM)

Rationale: DMSO is the preferred solvent due to the compound's lipophilicity. Aqueous stock
solutions are unstable and prone to precipitation.

Materials:

e 4-Me-PDTic (Solid)[4][5]
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e Anhydrous DMSO (Dimethyl Sulfoxide), sterile filtered
e Amber glass vials (borosilicate) with PTFE-lined caps
» Vortex mixer

Workflow:

» Calculation: To prepare 1 mL of 10 mM stock:

o Mass required =

» Weighing (Containment): Place the amber vial inside the balance enclosure. Weigh ~4.3 mg
of 4-Me-PDTic. Record exact mass.

» Solubilization: Add the calculated volume of DMSO to achieve exactly 10 mM.
o Volume (

L) = (Mass in mg / MW)

100,000

» Dissolution: Vortex vigorously for 30 seconds. Inspect for clarity. If particles remain, sonicate
for 5 minutes at room temperature.

e Storage: Aliquot into small volumes (e.g., 50

L) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1
year).

Protocol B: In Vitro Receptor Antagonism Assay

Rationale: To validate the activity of 4-Me-PDTic, it is typically tested against a KOR agonist
(e.g., U50,488) in a functional assay (e.g., CAMP inhibition or GTP

S binding).
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Workflow Visualization (Graphviz):
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Figure 1: Functional Antagonism Assay Workflow for 4-Me-PDTic

Click to download full resolution via product page
Step-by-Step:
o Cell Prep: Plate CHO cells stably expressing human KOR.

o Antagonist Pre-treatment: Dilute 4-Me-PDTic stock in assay buffer (e.g., HBSS + 0.1%
BSA). Add to cells 30 minutes prior to agonist to allow receptor occupancy.

o Note: Keep final DMSO concentration <0.1% to avoid cytotoxicity.
e Agonist Challenge: Add KOR agonist (e.g., U50,488) at its EC80 concentration.

o Readout: Measure inhibition of agonist-induced signaling (e.g., recovery of CAMP levels if
using Forskolin-induced cAMP assay).

Mechanism of Action

4-Me-PDTic functions by occupying the orthosteric binding site of the Kappa Opioid Receptor,
preventing the binding of endogenous dynorphins. This blocks the downstream

protein signaling cascade.

Signaling Pathway Diagram (Graphviz):
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Figure 2: 4-Me-PDTic Mechanism of Action (Blockade of Gi/o Signaling)

Click to download full resolution via product page

[5]
Waste Management & Disposal

Proper disposal is critical to prevent environmental contamination with bioactive pharmaceutical
ingredients.

Disposal Decision Tree
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e Solid Waste (Powder/Wipes/Gloves):

o Collect in a dedicated "Cytotoxic/Bioactive Solid Waste" bin (Yellow bag/bin in many
jurisdictions).

o Destruction: High-temperature incineration (>1000°C).
» Liquid Waste (Stock solutions/Media):
o Do not pour down the drain.

o Collect in "Organic Solvent Waste" (if DMSO/Ethanol based) or "Aqueous Chemical
Waste" (if cell media).

o Label container: "Contains Trace Opioid Antagonists - Toxic".
o Empty Vials:
o Rinse with methanol once; dispose of rinsate as liquid waste.

o Dispose of the glass vial in the sharps/glass bin for incineration.

Spill Response Protocol

o Evacuate immediate area if powder is aerosolized.

Don PPE: Double gloves, goggles, N95 respirator.

Contain: Cover liquid spills with absorbent pads. For powder spills, cover with a damp paper
towel (to prevent dust) before wiping.

Clean: Wipe the area with 70% Ethanol followed by a detergent solution.

Dispose: All cleanup materials go into the Bioactive Incineration Bin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Me-PDTic]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b604988#safe-handling-and-disposal-of-4-me-pditic]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.8b00673
https://www.benchchem.com/product/b604988?utm_src=pdf-body
https://www.benchchem.com/product/b604988?utm_src=pdf-custom-synthesis
https://www.medkoo.com/products/28553
https://www.targetmol.cn/search?keyword=4-me-pdtic+hcl
https://www.researchgate.net/scientific-contributions/Chad-M-Kormos-2008443224
https://pubmed.ncbi.nlm.nih.gov/30117738/
https://pubmed.ncbi.nlm.nih.gov/30117738/
https://pubmed.ncbi.nlm.nih.gov/30117738/
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.8b00673
https://www.benchchem.com/product/b604988#safe-handling-and-disposal-of-4-me-pdtic
https://www.benchchem.com/product/b604988#safe-handling-and-disposal-of-4-me-pdtic
https://www.benchchem.com/product/b604988#safe-handling-and-disposal-of-4-me-pdtic
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b604988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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